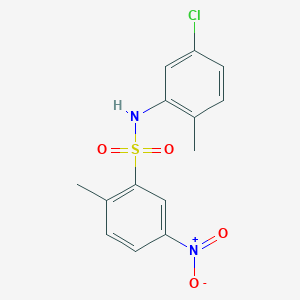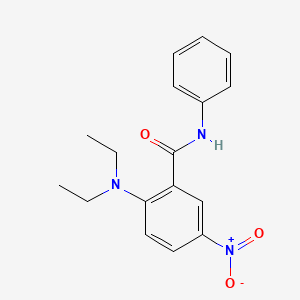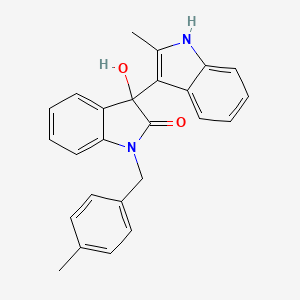![molecular formula C25H22N2O2 B4084352 1-benzyl-2-[2-(benzyloxy)phenyl]-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B4084352.png)
1-benzyl-2-[2-(benzyloxy)phenyl]-5-oxo-2-pyrrolidinecarbonitrile
Descripción general
Descripción
1-benzyl-2-[2-(benzyloxy)phenyl]-5-oxo-2-pyrrolidinecarbonitrile is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Aplicaciones Científicas De Investigación
1-benzyl-2-[2-(benzyloxy)phenyl]-5-oxo-2-pyrrolidinecarbonitrile has various scientific research applications. One of the most significant applications is in medicinal chemistry, where this compound has been shown to possess significant antitumor activity against various cancer cell lines. In addition, this compound has also been reported to exhibit potent antibacterial and antifungal activity. Furthermore, 1-benzyl-2-[2-(benzyloxy)phenyl]-5-oxo-2-pyrrolidinecarbonitrile has been investigated for its potential as a photosensitizer in photodynamic therapy.
Mecanismo De Acción
The exact mechanism of action of 1-benzyl-2-[2-(benzyloxy)phenyl]-5-oxo-2-pyrrolidinecarbonitrile is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inducing apoptosis in cancer cells. Furthermore, this compound has been reported to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
1-benzyl-2-[2-(benzyloxy)phenyl]-5-oxo-2-pyrrolidinecarbonitrile has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and act as a photosensitizer in photodynamic therapy. In addition, this compound has been reported to exhibit low toxicity towards normal cells, making it a potential candidate for further development as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-benzyl-2-[2-(benzyloxy)phenyl]-5-oxo-2-pyrrolidinecarbonitrile in lab experiments is its potent antitumor activity against various cancer cell lines. Furthermore, this compound has been reported to exhibit low toxicity towards normal cells, making it a potentially safer alternative to traditional chemotherapy drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can pose challenges in certain experimental setups.
Direcciones Futuras
There are several future directions for the research and development of 1-benzyl-2-[2-(benzyloxy)phenyl]-5-oxo-2-pyrrolidinecarbonitrile. One potential direction is to investigate the use of this compound as a photosensitizer in photodynamic therapy for the treatment of cancer. Another potential direction is to optimize the synthesis method of this compound for better yields and purity. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential as an anticancer agent. Finally, the potential applications of 1-benzyl-2-[2-(benzyloxy)phenyl]-5-oxo-2-pyrrolidinecarbonitrile in material science and drug discovery should also be explored.
Propiedades
IUPAC Name |
1-benzyl-5-oxo-2-(2-phenylmethoxyphenyl)pyrrolidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c26-19-25(16-15-24(28)27(25)17-20-9-3-1-4-10-20)22-13-7-8-14-23(22)29-18-21-11-5-2-6-12-21/h1-14H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYNLLXRWSXVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1=O)CC2=CC=CC=C2)(C#N)C3=CC=CC=C3OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-oxo-2-(2-phenylmethoxyphenyl)pyrrolidine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(1H-benzimidazol-2-ylthio)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4084279.png)
![6-amino-3-(4-ethoxyphenyl)-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4084299.png)

![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-3,4-dimethoxy-N-methyl-benzenesulfonamide](/img/structure/B4084318.png)
![6-amino-3-(2,5-dimethoxyphenyl)-4-(2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4084319.png)
![3-[(3-chlorophenyl)amino]-1-(4-fluorophenyl)-3-phenyl-1-propanone](/img/structure/B4084320.png)
![3-nitro-N-phenyl-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4084329.png)




![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4084366.png)
![5-ethyl-2-[(2-hydroxyethyl)amino]-5-methyl-3-(4-methylphenyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B4084371.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone hydrochloride](/img/structure/B4084375.png)